molecular formula C7H8N4O B3215993 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide CAS No. 1170220-56-0

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide

Cat. No.: B3215993
CAS No.: 1170220-56-0
M. Wt: 164.16 g/mol
InChI Key: GYUCZCMPDXFLDR-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide” is a chemical compound with the CAS Number: 157327-51-0 . It is a solid substance with a molecular weight of 194.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3.2ClH/c1-5-2-8-4-9-6(5)3-7-1;;/h2,4,7H,1,3H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

There is a study that reports the discovery of a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors . The compound 5g in this series exhibits an IC50 value of 0.007 μM against ATR kinase .


Physical and Chemical Properties Analysis

The compound is a solid substance . More detailed physical and chemical properties such as melting point, solubility, etc., are not available in the sources I found.

Mechanism of Action

The compound is reported to have good anti-tumor activity and could significantly reduce the phosphorylation level of ATR and its downstream signaling protein . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-6(12)7-10-2-4-1-9-3-5(4)11-7/h2,9H,1,3H2,(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUCZCMPDXFLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Reactant of Route 3
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Reactant of Route 4
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Reactant of Route 5
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Reactant of Route 6
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide

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